8-Phenyl-5-octene-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Phenyl-5-octene-2,4-dione is an organic compound characterized by its unique structure, which includes a phenyl group attached to an octene chain with two ketone functionalities. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-5-octene-2,4-dione typically involves the following steps:
Aldol Condensation: The initial step often involves an aldol condensation reaction between benzaldehyde and a suitable ketone, such as acetone, under basic conditions to form an intermediate.
Dehydration: The intermediate undergoes dehydration to form an α,β-unsaturated ketone.
Chain Extension: The unsaturated ketone is then subjected to a chain extension reaction, such as a Wittig reaction, to introduce the octene chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation followed by continuous dehydration and chain extension processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Phenyl-5-octene-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl group or the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols or diols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
8-Phenyl-5-octene-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Phenyl-5-octene-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s reactivity is influenced by the presence of the phenyl group and the conjugated double bond, which can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-Phenyl-5-octene-2-one: Similar structure but with only one ketone group.
8-Phenyl-5-octene-2,4-diol: Similar structure but with hydroxyl groups instead of ketones.
8-Phenyl-5-octene-2,4-dinitrile: Similar structure but with nitrile groups instead of ketones.
Uniqueness
8-Phenyl-5-octene-2,4-dione is unique due to the presence of two ketone functionalities, which impart distinct reactivity and potential applications compared to its analogs. The combination of the phenyl group and the conjugated double bond further enhances its chemical versatility and biological activity.
Properties
CAS No. |
100330-51-6 |
---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
8-phenyloct-5-ene-2,4-dione |
InChI |
InChI=1S/C14H16O2/c1-12(15)11-14(16)10-6-5-9-13-7-3-2-4-8-13/h2-4,6-8,10H,5,9,11H2,1H3 |
InChI Key |
JSLBZVJZGARKRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C=CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.